5-Hydroxyisophthalamide
Overview
Description
5-Hydroxyisophthalamide is a chemical compound that serves as a key intermediate in the synthesis of various polymeric materials. It is characterized by the presence of a hydroxy group attached to an isophthalic acid moiety, which allows for further functionalization and incorporation into larger molecular structures. The compound's derivatives have been explored for their potential applications in creating photoactive polyamides, dendritic polyamides, and other aromatic polymers with unique physical and chemical properties .
Synthesis Analysis
The synthesis of compounds related to 5-Hydroxyisophthalamide involves various methods, including microwave-assisted polycondensation in ionic liquids, one-pot procedures for dendritic polyamides, and condensation phosphorylation methods for polyisophthalamides . These methods aim to achieve high yields, high molecular weights, and specific structural features that impart desired properties to the resulting polymers. For instance, the use of 5-(3-acetoxynaphthoylamino)-isophthalic acid in the synthesis of photoactive polyamides demonstrates the versatility of isophthalamide derivatives in polymer chemistry .
Molecular Structure Analysis
The molecular structure of 5-Hydroxyisophthalamide derivatives is crucial for their function. For example, the presence of hydroxylic groups in polyisophthalamides enhances water affinity and affects thermal resistance and glass transition temperatures . The structural analysis of transition metal cation polymers bridged by 5-aminoisophthalic acid ligands reveals intricate three-dimensional frameworks formed through hydrogen bonding, which can exhibit interesting magnetic properties .
Chemical Reactions Analysis
Chemical reactions involving 5-Hydroxyisophthalamide derivatives can lead to various molecular rearrangements and the formation of complex structures. For instance, a Smiles-type intramolecular rearrangement has been observed in alkaline solutions for certain isophthalamide derivatives . Additionally, the synthesis of dendritic polyamides and the self-assembly of alkoxyisophthalamides demonstrate the reactivity and versatility of these compounds in forming highly branched or helical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Hydroxyisophthalamide derivatives are influenced by their molecular structure. The introduction of hydroxy groups can significantly increase water uptake and decrease contact angles, indicating enhanced hydrophilicity . The thermal stability of these polymers is also noteworthy, with some showing high char yields and stability at elevated temperatures . The magnetic properties of metal cation polymers bridged by isophthalamide derivatives are another area of interest, with observed antiferromagnetic and ferromagnetic behaviors . Furthermore, the antimicrobial activities of 5-hydroxyisophthalate complexes have been evaluated, although they exhibited only weak antibiotic activities against tested microorganisms .
Scientific Research Applications
Luminescent Tb(III) Complexes
5-Hydroxyisophthalamide ligands have been explored in the synthesis of highly luminescent Tb(III) complexes. Research shows that substituting the isophthalamide ring affects both the ligand and Tb(III) emission, with a particular focus on understanding the relationship between the ligand's excited states and Tb(III) luminescence. This has implications for developing new luminescent materials (Samuel, Xu, & Raymond, 2009).
CO2 Separation Membranes
5-Hydroxyisophthalamide has been investigated for its role in enhancing the transport of CO2 molecules in polymer composite membranes. This study revealed that 5-hydroxyisophthalamide, when incorporated into a poly(ethylene oxide) matrix, improved membrane performance for CO2 separation, offering potential applications in gas separation technologies (Yoon & Kang, 2018).
Polyamide Dendrons
Research on polyamide dendrons based on 5-(2-aminoethoxy)-isophthalic acid, a derivative of 5-hydroxyisophthalamide, has been conducted. These dendrons were synthesized up to the fourth generation, using methods from peptide chemistry, showing potential for applications in the field of polymer chemistry (Voit & Wolf, 1997).
Polyisophthalamides with Phenoxy Pendant Groups
Studies on polyisophthalamides with phenoxy pendant groups, derived from 5-phenoxyisophthaloyl chloride, have been conducted to understand their mechanical, thermal, and solubility properties. This research highlights the potential of 5-hydroxyisophthalamide derivatives in creating materials with specific physical characteristics (Meléndez, Campa, & Abajo, 1988).
Poly(urethane-amide)s with Enhanced Thermal Stability
The synthesis of novel poly(urethane-amide)s using N1,N3-bis(5-hydroxynaphthalene-1-yl) isophthalamide demonstrates improved thermal stability. This research suggests that 5-hydroxyisophthalamide derivatives can be used to produce polymers with enhanced thermal properties for industrial applications (Rahmatkhah & Mehdipour‐Ataei, 2021).
Safety And Hazards
properties
IUPAC Name |
5-hydroxybenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)4-1-5(8(10)13)3-6(11)2-4/h1-3,11H,(H2,9,12)(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKUZVFMMZMWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)N)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071040 | |
Record name | 1,3-Benzenedicarboxamide, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5071040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyisophthalamide | |
CAS RN |
68052-43-7 | |
Record name | 5-Hydroxy-1,3-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68052-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxamide, 5-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxamide, 5-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedicarboxamide, 5-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5071040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxyisophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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